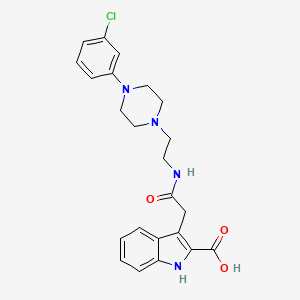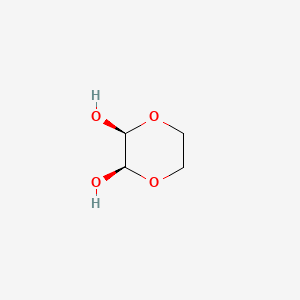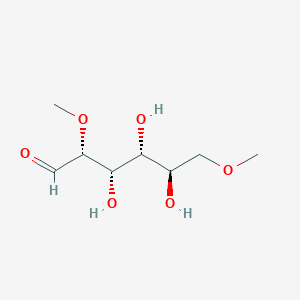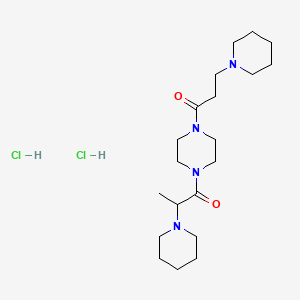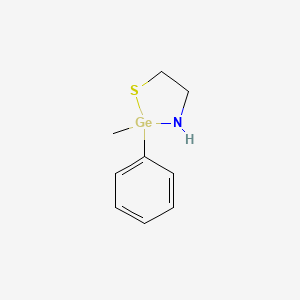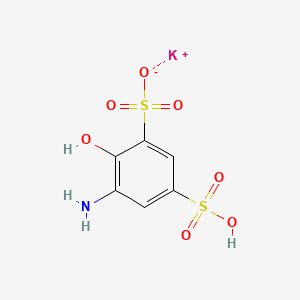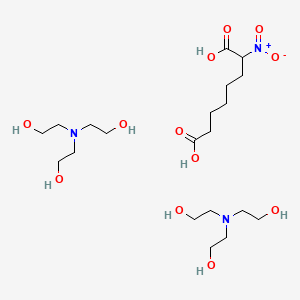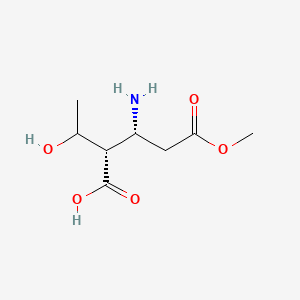
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate typically involves multi-step organic reactionsCommon reagents used in these reactions include protecting groups to ensure selective functionalization and catalysts to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate include other amino acid derivatives and hydroxyethyl-substituted glutarates .
Uniqueness
Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
79814-47-4 |
|---|---|
Molekularformel |
C8H15NO5 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(2S,3R)-3-amino-2-(1-hydroxyethyl)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-4(10)7(8(12)13)5(9)3-6(11)14-2/h4-5,7,10H,3,9H2,1-2H3,(H,12,13)/t4?,5-,7-/m1/s1 |
InChI-Schlüssel |
PSXSADQBHNHUIF-JXPXPQBSSA-N |
Isomerische SMILES |
CC([C@H]([C@@H](CC(=O)OC)N)C(=O)O)O |
Kanonische SMILES |
CC(C(C(CC(=O)OC)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)

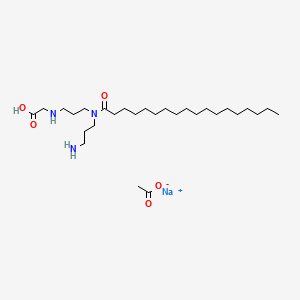
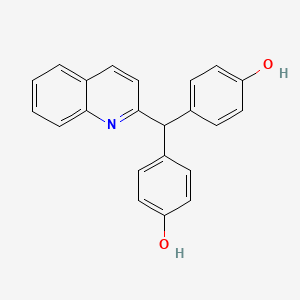
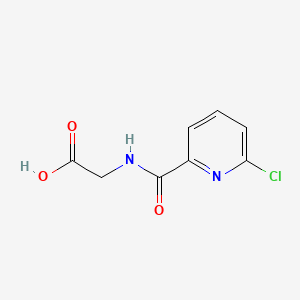
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
